((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine
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Overview
Description
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine: is a chemical compound that serves as a useful intermediate in the preparation of sulfonylated amino acids. It is particularly noted for its role as an inhibitor of matrix metalloproteinase-7 (MMP7) .
Mechanism of Action
Target of Action
The primary target of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine is associated with pain relief . The compound has been found to have potent analgesic efficacy, indicating that it may interact with receptors or enzymes involved in pain perception and response .
Mode of Action
This could involve binding to specific receptors or inhibiting enzymes that play a role in pain perception, thereby reducing the sensation of pain .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to pain perception and response . These could include pathways involving neurotransmitters or other signaling molecules that convey pain signals from peripheral tissues to the brain .
Pharmacokinetics
Its analgesic effects suggest that it is able to reach its targets in the body effectively .
Result of Action
The primary result of this compound’s action is the relief of pain . It has been found to have potent analgesic efficacy, indicating that it can effectively reduce pain when administered .
Action Environment
The action of this compound may be influenced by various environmental factors. These could include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, which can affect the compound’s stability, efficacy, and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine typically involves the sulfonylation of leucine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine is used as an intermediate in the synthesis of more complex molecules, particularly in the development of inhibitors for enzymes like matrix metalloproteinase-7 (MMP7) .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic applications, especially in the inhibition of MMP7, which is implicated in various pathological conditions, including cancer and inflammatory diseases .
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and pharmaceuticals .
Comparison with Similar Compounds
- ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)alanine
- ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine
- ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)isoleucine
Uniqueness: ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)leucine is unique due to its specific inhibitory activity against matrix metalloproteinase-7 (MMP7). While similar compounds may also inhibit other matrix metalloproteinases, the selectivity and potency of this compound make it particularly valuable in research focused on MMP7 .
Properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO4S/c1-7(2)5-11(12(19)20)18-23(21,22)8-3-4-10(14)9(6-8)13(15,16)17/h3-4,6-7,11,18H,5H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXJXYANNGCHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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